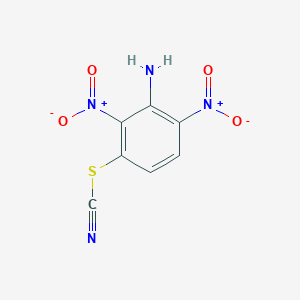
3-Amino-2,4-dinitrophenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,4-dinitrophenyl thiocyanate is an organic compound with the molecular formula C7H4N4O4S. It is characterized by the presence of amino, nitro, and thiocyanate functional groups attached to a benzene ring. This compound is known for its vibrant color and is used in various chemical applications due to its unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dinitrophenyl thiocyanate typically involves the nitration of 3-aminophenyl thiocyanate. The process begins with the nitration of 3-aminophenyl thiocyanate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,4-dinitrophenyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium iodide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,4-diaminophenyl thiocyanate.
Substitution: Formation of halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2,4-dinitrophenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of various functional groups.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,4-dinitrophenyl thiocyanate involves its interaction with nucleophiles and electrophiles. The amino group can act as a nucleophile, participating in substitution reactions, while the nitro groups can undergo reduction or oxidation. The thiocyanate group can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenyl thiocyanate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
3-Amino-2,4-dinitrophenol: Contains a hydroxyl group instead of the thiocyanate group, leading to different reactivity and applications.
3-Amino-2,4-dinitrobenzoic acid: Contains a carboxyl group, which significantly alters its chemical properties and applications.
Uniqueness
3-Amino-2,4-dinitrophenyl thiocyanate is unique due to the presence of both amino and thiocyanate groups, which provide a combination of nucleophilic and electrophilic reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
63014-55-1 |
|---|---|
Fórmula molecular |
C7H4N4O4S |
Peso molecular |
240.20 g/mol |
Nombre IUPAC |
(3-amino-2,4-dinitrophenyl) thiocyanate |
InChI |
InChI=1S/C7H4N4O4S/c8-3-16-5-2-1-4(10(12)13)6(9)7(5)11(14)15/h1-2H,9H2 |
Clave InChI |
QFWSRDGRNGISRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


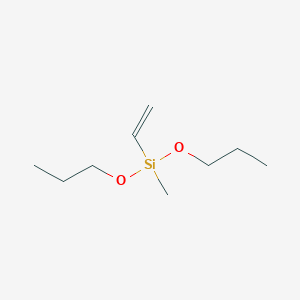
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)

![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
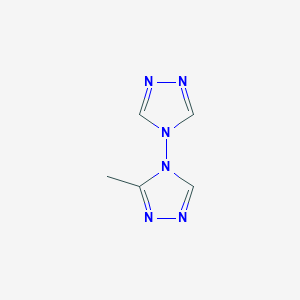

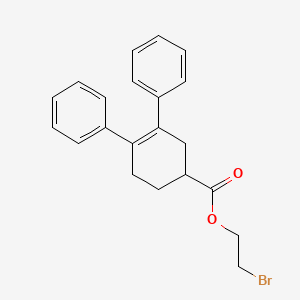
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
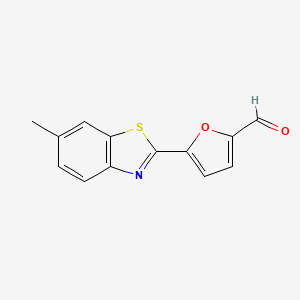
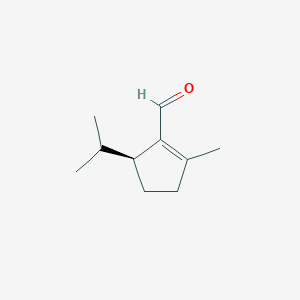
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)

![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
